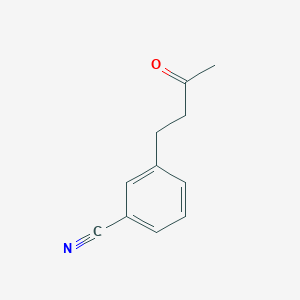
3-(3-Oxobutyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Oxobutyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring a ketone group at the third position of the butyl chain attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a suitable butylating agent under controlled conditions. For instance, the reaction of benzonitrile with 3-bromobutanone in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of this compound .
化学反应分析
Types of Reactions: 3-(3-Oxobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-carboxybutyl)benzonitrile.
Reduction: Formation of 3-(3-aminobutyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-(3-Oxobutyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Oxobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Benzonitrile: A simpler analog without the butyl and ketone groups.
4-(3-Oxobutyl)benzonitrile: A positional isomer with the ketone group at a different position.
3-(3-Hydroxybutyl)benzonitrile: A similar compound with a hydroxyl group instead of a ketone.
Uniqueness: Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
生物活性
3-(3-Oxobutyl)benzonitrile, a compound with the CAS number 30780-22-4, has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzonitrile core with a ketone group attached to a butyl side chain. This structural configuration contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogenic strains, including:
| Pathogen | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Staphylococcus aureus | Moderate |
| Streptococcus pyogenes | Moderate |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression.
- Induction of oxidative stress : It generates reactive oxygen species (ROS), leading to cell death.
A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models, suggesting its potential as an anticancer therapeutic agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors through:
- Hydrogen bonding : The ketone group can form hydrogen bonds with amino acid residues in proteins.
- π-π interactions : The aromatic ring can engage in π-π stacking with nucleobases or other aromatic residues.
These interactions can lead to alterations in enzymatic activity and signal transduction pathways, ultimately affecting cellular behavior.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of benzonitriles, including this compound. The results indicated that this compound exhibited significant activity against gram-positive bacteria, highlighting its potential as an antibacterial agent .
- Cancer Cell Line Study : Another study focused on the effects of this compound on human cancer cell lines. The findings revealed that treatment led to increased apoptosis rates compared to control groups, indicating its potential utility in cancer therapy.
属性
CAS 编号 |
30780-22-4 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC 名称 |
3-(3-oxobutyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-9(13)5-6-10-3-2-4-11(7-10)8-12/h2-4,7H,5-6H2,1H3 |
InChI 键 |
KZXCZBFEMWPTPC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC(=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















